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Compound of Interest

Compound Name: 4-(2,4-Dinitrophenoxy)phenol

CAS No.: 71078-45-0

Cat. No.: B8530670 Get Quote

Executive Summary & Chemical Context
4-(2,4-dinitrophenoxy)phenol (C₁₂H₈N₂O₆) represents a classic "push-pull" electronic system

where an electron-rich phenolic ring is coupled via an ether linkage to an electron-deficient

dinitrophenyl moiety.[1] This electronic asymmetry induces a twisted molecular conformation,

critical for minimizing centrosymmetry in crystal packing—a key requirement for second-

harmonic generation (SHG) in NLO applications.[1]

This technical guide provides a validated workflow for the synthesis, crystallization, and X-ray

diffraction (XRD) analysis of this compound.

Synthesis and Crystallization Protocol
Objective: Obtain single crystals suitable for high-resolution X-ray diffraction.

Synthesis Route (Nucleophilic Aromatic Substitution)
The synthesis relies on an SNAr mechanism using Sanger’s Reagent (1-fluoro-2,4-

dinitrobenzene or 1-chloro-2,4-dinitrobenzene) and Hydroquinone.[1]

Reagents:

Hydroquinone (1.0 eq)
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2,4-Dinitrochlorobenzene (1.0 eq)[1]

Potassium Carbonate (K₂CO₃, 2.0 eq)[1]

Solvent: DMF or Acetone (Anhydrous)

Step-by-Step Protocol:

Activation: Dissolve Hydroquinone (110 mg, 1 mmol) in 10 mL anhydrous DMF. Add K₂CO₃

(276 mg, 2 mmol) and stir at room temperature for 30 minutes to generate the phenoxide

anion.

Coupling: Dropwise add a solution of 2,4-Dinitrochlorobenzene (202 mg, 1 mmol) in 5 mL

DMF.

Critical Control: Maintain temperature at 60°C. Higher temperatures promote double

substitution (bis-ether formation).[1]

Reflux: Heat at 80°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

Workup: Pour reaction mixture into ice-cold dilute HCl (0.1 M) to precipitate the crude

product. Filter and wash with cold water.[1]

Crystal Growth Strategy
High-quality single crystals are grown using the slow evaporation technique.[1]

Parameter Condition

Solvent System Ethanol / Acetone (1:1 v/v)

Concentration 15 mg/mL

Temperature 298 K (Controlled environment)

Vessel
Borosilicate vial, semi-sealed with perforated

Parafilm

Timeframe 3–5 days
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Analyst Note: If twinning occurs (common in phenol derivatives), switch to a binary diffusion

method using THF (solvent) and Hexane (antisolvent).[1]

X-Ray Diffraction Data Collection & Refinement
Standard Operating Procedure (SOP) for Structural Determination.

Data Acquisition Parameters[1][2]
Instrument: Bruker D8 QUEST or equivalent diffractometer.

Radiation: Mo-Kα (λ = 0.71073 Å).[1] Copper sources (Cu-Kα) are acceptable but Mo is

preferred to minimize absorption in nitro-rich compounds.[1]

Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion

of the nitro groups.[1]

Refinement Strategy (SHELXL)
Solution: Solve using Direct Methods (SHELXT) or Intrinsic Phasing.

Refinement: Full-matrix least-squares on F².

Hydrogen Treatment:

Aromatic H: Constrain to parent atoms (riding model, Uiso = 1.2Ueq).[1]

Hydroxyl H: Locate from difference Fourier map. Refine with DFIX restraint (O-H ≈ 0.82 Å)

if necessary to ensure chemically reasonable geometry.

Structural Analysis & Discussion
Interpretation of the Crystallographic Model.
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Molecular Conformation (The "Butterfly" Geometry)
Diphenyl ethers are rarely planar.[1] The C–O–C bond angle typically expands to 116°–120° to

relieve steric strain between the ortho hydrogens.[1]

Key Metric: Measure the torsion angles (C-O-C-C) between the two phenyl rings.

Expectation: The planes of the two rings should be nearly perpendicular (dihedral angle

~70–90°) to minimize repulsion between the lone pairs of the ether oxygen and the π-system

of the dinitrophenyl ring.[1]

Supramolecular Architecture
The crystal packing is governed by a competition between hydrogen bonding and π-stacking.

[1]

Hydrogen Bonding: The phenolic –OH group acts as a donor.[1] The acceptor is likely one of

the nitro group oxygens (–NO₂) or the ether oxygen.[1]

Interaction: O–H···O(nitro)

Distance: 2.8 – 3.0 Å (Donor-Acceptor)[1]

π-π Stacking: The electron-deficient dinitrophenyl ring will stack face-to-face or displaced-

parallel with the electron-rich phenolic ring of a neighboring molecule.[1]

Centroid-Centroid Distance: 3.6 – 3.9 Å.[1]

Hirshfeld Surface Analysis
To quantify these interactions, generate Hirshfeld surfaces mapped with

.[1]

Red Spots: Indicate strong H-bonds (O-H[1]···O).

White Regions: Van der Waals contacts (H···H).
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Fingerprint Plot: Look for the characteristic "spikes" at the bottom left, representing the close

O[1]···H contacts.

Visualization of Analytical Workflow
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Figure 1: Operational workflow for the structural elucidation of 4-(2,4-dinitrophenoxy)phenol.

Data Reporting Standards
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When publishing or archiving the structure, the following table format is mandatory to ensure

compliance with IUCr standards.

Table 1: Crystallographic Data and Refinement Parameters (Template)

Parameter Value (Example/Range)

Empirical Formula C₁₂H₈N₂O₆

Formula Weight 276.20 g/mol

Crystal System Monoclinic or Triclinic (Predicted)

Space Group P2₁/c or P-1

Temperature 100(2) K

Wavelength 0.71073 Å

R-Indices (all data) R1 < 0.05, wR2 < 0.12

Goodness-of-Fit (GoF) ~1.05
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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